Tert-butyl (6-methoxypyrimidin-4-YL)carbamate
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Overview
Description
tert-Butyl N-(6-methoxypyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group and a methoxypyrimidinyl moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-methoxypyrimidin-4-yl)carbamate typically involves the reaction of 6-methoxypyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-methoxypyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(6-methoxypyrimidin-4-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site .
Biology and Medicine: This compound is also explored for its potential biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-methoxypyrimidin-4-yl)carbamate involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This deprotection process is facilitated by the formation of a stable tert-butyl cation, which is easily eliminated .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used in similar applications but requires different deprotection conditions.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of a methoxypyrimidinyl moiety.
Uniqueness: tert-Butyl N-(6-methoxypyrimidin-4-yl)carbamate is unique due to its methoxypyrimidinyl group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are required .
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxypyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)13-7-5-8(15-4)12-6-11-7/h5-6H,1-4H3,(H,11,12,13,14) |
InChI Key |
YAWKGZAMGXIWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=N1)OC |
Origin of Product |
United States |
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